molecular formula C5H8Cl3NO2 B14595602 ethyl N-(2,2,2-trichloroethyl)carbamate CAS No. 59357-92-5

ethyl N-(2,2,2-trichloroethyl)carbamate

Cat. No.: B14595602
CAS No.: 59357-92-5
M. Wt: 220.48 g/mol
InChI Key: LFCZTAMKCJLTOL-UHFFFAOYSA-N
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Description

Ethyl N-(2,2,2-trichloroethyl)carbamate is an organic compound with the molecular formula C5H8Cl3NO2. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(2,2,2-trichloroethyl)carbamate can be synthesized through the reaction of ethyl carbamate with 2,2,2-trichloroethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pressure control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,2,2-trichloroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroethyl carbamate derivatives, while substitution reactions can produce a variety of carbamate compounds with different functional groups .

Scientific Research Applications

Ethyl N-(2,2,2-trichloroethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-(2,2,2-trichloroethyl)carbamate involves its interaction with molecular targets such as enzymes. The trichloroethyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it useful in applications like pesticide development .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(1-methoxy-2,2,2-trichloroethyl)carbamate
  • Ethyl N-(1-hydroxy-2,2,2-trichloroethyl)carbamate
  • Ethyl N-(1-(methylthio)-2,2,2-trichloroethyl)carbamate

Uniqueness

Ethyl N-(2,2,2-trichloroethyl)carbamate is unique due to its specific trichloroethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where strong inhibition of biological pathways is required .

Properties

CAS No.

59357-92-5

Molecular Formula

C5H8Cl3NO2

Molecular Weight

220.48 g/mol

IUPAC Name

ethyl N-(2,2,2-trichloroethyl)carbamate

InChI

InChI=1S/C5H8Cl3NO2/c1-2-11-4(10)9-3-5(6,7)8/h2-3H2,1H3,(H,9,10)

InChI Key

LFCZTAMKCJLTOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(Cl)(Cl)Cl

Origin of Product

United States

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